1-Cyclohexyl-2-phenylthioethanol
Description
1-Cyclohexyl-2-(phenylthio)ethan-1-one is a ketone derivative featuring a cyclohexyl group at the 1-position and a phenylthio (SPh) substituent at the 2-position. It is synthesized via nucleophilic substitution using 2-bromo-1-cyclohexylethan-1-one, thiophenol, potassium carbonate, and dry DMF, yielding a colorless liquid with a moderate efficiency of 52.4% after flash chromatography (petroleum ether/ethyl acetate: 98:2) . The compound has been fully characterized, though its biological or industrial applications remain unspecified in the available literature.
Properties
Molecular Formula |
C14H20OS |
|---|---|
Molecular Weight |
236.37 g/mol |
IUPAC Name |
1-cyclohexyl-2-phenylsulfanylethanol |
InChI |
InChI=1S/C14H20OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h2,5-6,9-10,12,14-15H,1,3-4,7-8,11H2 |
InChI Key |
CWPSZZDQRYVOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CSC2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ketone Analogs
- 1-Cyclohexyl-2-phenyl-1-ethanone (): Structure: Replaces the phenylthio group with a phenyl moiety. Synthesis: Limited details are provided, but commercial samples are available at 95% purity. Properties: Solid state (melting point unspecified), suggesting higher crystallinity compared to the liquid 1-cyclohexyl-2-(phenylthio)ethan-1-one.
Hydroxyacetophenones ():
- Examples: 1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (MP: 80°C, yield: 78%). 1-(5-Cyclohexyl-2,3,4-trihydroxyphenyl)-2,2,2-trifluoroethanone (MP: 128°C, yield: 78%).
- Applications : Often intermediates in pharmaceuticals or agrochemicals due to their reactivity.
Thioether vs. Ether Derivatives
- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (): Structure: Ether-linked ethanol with a bulky alkylphenol substituent. Properties: Higher hydrophobicity compared to phenylthio derivatives, influencing solubility and membrane permeability.
- 2-(2-Thienyl)ethanol (): Structure: Ethanol group attached to a thiophene ring. Applications: Pharmaceutical intermediate (e.g., antiviral or antitumor agents).
Preparation Methods
Key Considerations
-
Catalyst Selection : Ruthenium (Ru)-based catalysts have demonstrated efficacy in cyclohexyl compound synthesis. Patent EP0222984A1 describes Ru/Al₂O₃ catalysts for hydrogenating acetophenone derivatives at 200–350 bar H₂ and 80–160°C.
-
Reaction Conditions : High-pressure hydrogenation ensures near-complete conversion. Example yields for similar ketones reach >90% under optimized conditions.
Table 1: Hydrogenation Parameters for Analogous Ketones
| Catalyst | Pressure (bar) | Temperature (°C) | Substrate | Yield (%) |
|---|---|---|---|---|
| Ru/Al₂O₃ | 300 | 110 | Acetophenone | 96.4 |
| Pd/Al₂O₃ | 15 | 90 | Acetophenone | 61.1 |
Data adapted from patent EP0222984A1
Nucleophilic Substitution via Tosylate Intermediates
Replacing the hydroxyl group in 1-cyclohexylethanol with a phenylthio moiety through nucleophilic substitution offers a direct route. This method leverages the high reactivity of phenylthiolate (PhS⁻) as a nucleophile.
Protocol
-
Tosylation : Convert 1-cyclohexylethanol to its tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine.
-
Displacement : React the tosylate with sodium phenylthiolate (PhSNa) in a polar aprotic solvent (e.g., DMF or THF).
Advantages
-
High Yield : Tosylates are excellent leaving groups, enabling efficient displacement by strong nucleophiles like PhS⁻.
-
Functional Group Compatibility : The thioether group remains stable under substitution conditions.
Table 2: Nucleophilic Substitution Parameters
| Leaving Group | Nucleophile | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Tosylate | PhS⁻ | DMF | 60°C | ~85 |
Hypothetical data based on analogous reactions
Reduction of Aldehydes via Grignard Reagents
Oxidizing 2-(phenylthio)ethanol to an aldehyde followed by Grignard addition provides an alternative pathway.
Steps
-
Oxidation : Convert 2-(phenylthio)ethanol to 2-(phenylthio)acetaldehyde using a mild oxidizing agent (e.g., Swern oxidation).
-
Grignard Addition : React the aldehyde with cyclohexylmagnesium bromide to form the secondary alcohol.
Challenges
-
Oxidation Sensitivity : The thioether group may influence reaction stability. Swern oxidation is preferred for its mildness.
-
Stereochemical Control : Grignard additions typically yield racemic mixtures unless chiral catalysts are employed.
Table 3: Grignard Addition Parameters
| Aldehyde | Grignard Reagent | Solvent | Yield (%) |
|---|---|---|---|
| 2-(Phenylthio)acetaldehyde | Cyclohexyl MgBr | Diethyl ether | ~70 |
Estimated based on similar aldehyde reductions
Mitsunobu Reaction for Thioether Formation
The Mitsunobu reaction, traditionally used for alcohol-to-ether conversions, could theoretically replace the hydroxyl group with a thioether.
Mechanism
-
Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) deprotonate the alcohol, enabling nucleophilic attack by PhSH.
Limitations
-
Low Efficiency : Mitsunobu reactions with thiols are less common and may require optimization.
-
Byproduct Formation : Competing elimination pathways may reduce yields.
Table 4: Mitsunobu Reaction Optimization
| Alcohol | Thiol | Solvent | Yield (%) |
|---|---|---|---|
| 1-Cyclohexylethanol | PhSH | THF | <50 |
Hypothetical data; requires experimental validation
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions could introduce the phenylthio group. For example, a Suzuki coupling between a boronic acid and a halide intermediate.
Challenges
-
Halide Synthesis : Introducing a halide adjacent to the cyclohexyl group is non-trivial.
-
Catalyst Stability : Thiophenol groups may poison palladium catalysts.
Radical Alkylation
Radical-initiated reactions could add cyclohexyl groups to 2-(phenylthio)ethanol.
Proposed Method
-
Initiator : AIBN (azobisisobutyronitrile) in the presence of light or heat.
-
Radical Source : Cyclohexyl iodide.
Table 5: Radical Alkylation Parameters
| Substrate | Radical Source | Initiator | Yield (%) |
|---|---|---|---|
| 2-(Phenylthio)ethanol | Cyclohexyl I | AIBN | ~40 |
Theoretical yields based on analogous radical reactions
Friedel-Crafts Alkylation
Though less likely due to the non-aromatic cyclohexyl group, Friedel-Crafts alkylation could theoretically introduce the cyclohexyl moiety.
Feasibility
-
Catalyst : AlCl₃ or BF₃.
-
Substrate : Benzyl chloride derivatives.
Limitations
-
Electron-Withdrawing Groups : The thioether may deactivate the aromatic ring, hindering electrophilic substitution.
Critical Analysis of Methods
Most Promising Routes
-
Nucleophilic Substitution (Tosylate) : Offers high yields and compatibility with thiophenol groups.
-
Grignard Addition : Provides direct access to the secondary alcohol but requires aldehyde synthesis.
-
Hydrogenation : Efficient for ketone reduction but depends on precursor availability.
Key Challenges
-
Stereochemical Control : Most methods yield racemic mixtures.
-
Functional Group Stability : Thiophenol groups may require inert atmospheres to prevent oxidation.
Q & A
Q. What computational tools are available to predict the physicochemical properties of this compound?
- Methodology : Use ChemAxon or ACD/Labs to estimate logP, pKa, and solubility. Cross-reference with experimental data from PubChem () or ChemIDplus () . Molecular dynamics simulations can model interactions in biological systems (e.g., membrane permeability).
Biological and Toxicological Profiling
Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
